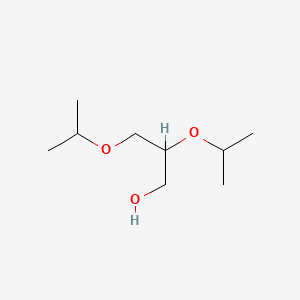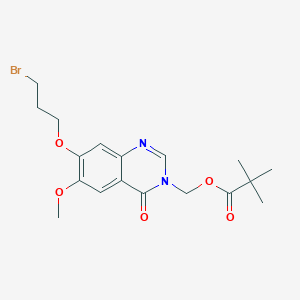
5-Ethyl-6,7-dihydro-5H-cyclopentapyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro-: is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- can be achieved through several methods. One common approach involves the condensation of a cyclopentenolone with alkylenediamines. Alternatively, an aliphatic α-diketone can be condensed with 1,2-diamino cyclopentane. The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts such as palladium over activated charcoal or copper chromite is crucial in the dehydrogenation step to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications of this compound are not well-documented, pyrazine derivatives are known for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further research may uncover similar applications for this compound.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways are not well-documented, but it is likely that this compound interacts with enzymes and receptors, leading to various biochemical effects. Further research is needed to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
- 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-
- 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
- 2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
Comparison: Compared to its similar compounds, 5H-Cyclopentapyrazine, 5-ethyl-6,7-dihydro- has a unique ethyl group at the 5-position, which may influence its chemical reactivity and physical properties. This structural difference can lead to variations in its applications and effectiveness in different reactions and processes.
Propiedades
Número CAS |
52517-53-0 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
5-ethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-2-7-3-4-8-9(7)11-6-5-10-8/h5-7H,2-4H2,1H3 |
Clave InChI |
YYNBADKNRLCDCG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC2=NC=CN=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


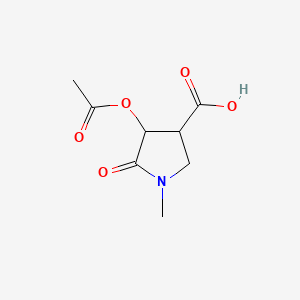

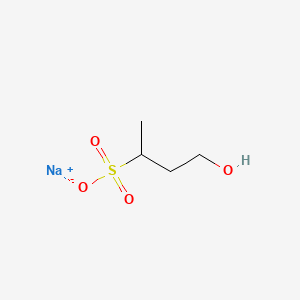

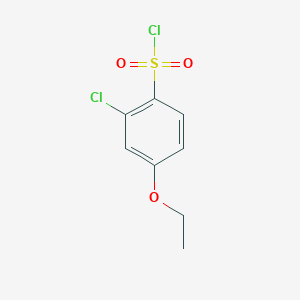

![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
